molecular formula C10H21N3 B1300328 1-甲基-4-(哌啶-4-基)哌嗪 CAS No. 53617-36-0

1-甲基-4-(哌啶-4-基)哌嗪

货号 B1300328
CAS 编号: 53617-36-0
分子量: 183.29 g/mol
InChI 键: MRYYJGQKVGZGSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Methyl-4-(piperidin-4-yl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry as building blocks for the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles or through nucleophilic substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Similarly, 4-piperazinopyrimidines are synthesized through nucleophilic attack of amines on trichloropyrimidine . The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure is often confirmed using techniques such as IR, NMR, and mass spectrometry . The participation of the piperazine nitrogen in coordination with group 12 metal ions leads to structural diversity in metal complexes .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including coordination with metal ions to form complexes , and reactions with isothiocyanates and dibasic acid chlorides to form thiocarbamyl piperazines and alkylene diacyl-di-(1-methyl piperazides), respectively . These reactions are often utilized to synthesize compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. The introduction of different functional groups can lead to compounds with varying pharmacological profiles, including antidepressant, antianxiety, antiemetic, and analgesic activities . The carbon-13 NMR chemical shifts of piperidine and piperazine compounds have been studied to derive empirical substituent parameters for methyl groups bonded to carbon and nitrogen .

科学研究应用

Piperazine Derivatives in Medicinal Chemistry

在药物化学领域,包括1-甲基-4-(哌啶-4-基)哌嗪在内的哌嗪-1-基-1H-吲唑衍生物具有重要意义。Balaraju、Kalyani和Laxminarayana(2019)的研究讨论了在这一类别中合成新化合物并通过光谱分析对其进行表征。这些化合物已经进行了对接研究,以了解它们在分子水平上的相互作用,突出了它们在药物开发中的潜力(Balaraju, Kalyani, & Laxminarayana, 2019)

开发CGRP受体拮抗剂

Cann等人(2012)的研究侧重于合成与1-甲基-4-(哌啶-4-基)哌嗪相关的化合物,该化合物作为钙调素基因相关肽(CGRP)受体拮抗剂具有强效作用。该研究详细描述了这种化合物的立体选择性和经济合成过程的发展,展示了其在治疗应用中的重要性(Cann et al., 2012)

抑制可溶性环氧化酶

Thalji等人(2013)的研究描述了通过高通量筛选发现的可溶性环氧化酶的1-(1,3,5-三嗪基)哌啶-4-甲酰胺抑制剂。这些化合物,包括1-甲基-4-(哌啶-4-基)哌嗪的衍生物,由于对特定生物标志物的影响,在各种疾病模型中显示出潜力(Thalji et al., 2013)

哌嗪衍生物的合成和生物评价

Penjisevic等人(2016)合成了一系列新型取代哌啶和哌嗪,从与1-甲基-4-(哌啶-4-基)哌嗪相关的关键中间体开始。他们的研究侧重于评估这些化合物对多巴胺D2受体的亲和力,展示了它们在多巴胺能配体开发中的潜力(Penjisevic et al., 2016)

ACC1/2非选择性抑制剂

Chonan等人(2011)研究了新型(4-哌啶基)-哌嗪衍生物作为ACC1/2非选择性抑制剂。他们的研究导致了在酶测定和细胞实验中具有强效抑制活性的化合物的发现,具有在减少肝脏新生脂肪酸合成中的潜在应用(Chonan et al., 2011)

安全和危害

1-Methyl-4-(piperidin-4-yl)piperazine is considered hazardous. It is harmful if absorbed through the skin, causes skin burns, and is harmful if swallowed. It causes gastrointestinal tract burns and chemical burns to the respiratory tract if inhaled .

属性

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYYJGQKVGZGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912521
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(piperidin-4-yl)piperazine

CAS RN

99726-99-5, 53617-36-0
Record name 1-Methyl-4-(piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidin-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 99726-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(piperidin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(piperidin-4-yl)piperazine
Reactant of Route 3
1-Methyl-4-(piperidin-4-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(piperidin-4-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(piperidin-4-yl)piperazine
Reactant of Route 6
1-Methyl-4-(piperidin-4-yl)piperazine

Citations

For This Compound
37
Citations
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
Based on the reported routes, a convergent eight-step approach to Gilteritinib fumarate was designed, which is suitable for industrial implementation. The first key intermediate, 3,5-…
Number of citations: 0 link.springer.com
H Kataoka, T Saita, A Oka, M Yamada… - Biological and …, 2022 - jstage.jst.go.jp
Brigatinib and gilteritinib are oral tyrosine kinase inhibitors (TKIs). We aimed to develop a simple and sensitive indirect competitive enzyme-linked immunosorbent assay (ELISA) to …
Number of citations: 3 www.jstage.jst.go.jp
WS Huang, S Liu, D Zou, M Thomas… - Journal of medicinal …, 2016 - ACS Publications
In the treatment of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase positive (ALK+) non-small-cell lung cancer (NSCLC), secondary mutations …
Number of citations: 297 pubs.acs.org
Q Yu, B Huang, Y Ling - Letters in Drug Design & Discovery, 2023 - ingentaconnect.com
Background: Cancer is a serious threaten to human life, and drug developers are pushing hard to discover potent anticancer agents. Pyrimidine and flavonoids are both attractive …
Number of citations: 0 www.ingentaconnect.com
Y Chen, L Meng, W Wang, L Ye, L Huang… - European Journal of …, 2023 - Elsevier
Pancreatic cancer is a highly lethal form of malignancy that continues to pose a significant and unresolved health challenge. Doublecortin-like kinase 1 (DCLK1), a serine/threonine …
Number of citations: 3 www.sciencedirect.com
H Chen, P Song, Y Diao, Y Hao, D Dou, W Wang… - …, 2018 - pubs.rsc.org
Bruton's tyrosine kinase (BTK) plays a critical role in B cell receptor (BCR)-mediated signaling pathways responsible for the development and function of B cells, which makes it an …
Number of citations: 5 pubs.rsc.org
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
Q Li, T Zhang, P Song, L Tong, F Feng… - Journal of Medicinal …, 2023 - ACS Publications
Activated Cdc42-associated kinase 1 (ACK1) alterations have been considered to mediate bypass acquired resistance to the third-generation EGFR inhibitors (ASK120067 and …
Number of citations: 3 pubs.acs.org
H Chen, M Lai, T Zhang, Y Chen, L Tong… - Journal of Medicinal …, 2022 - ACS Publications
Tertiary C797S mutation of epidermal growth factor receptor (EGFR)-mediated resistance in non-small-cell-lung-cancer (NSCLC) patients is still an unmet clinical need. Several classes …
Number of citations: 17 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。